N-[3-(acetylamino)phenyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
N-[3-(acetylamino)phenyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of an acetylamino group, a trifluoromethyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is explored for its potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to:
Bind to Enzymes: It can inhibit or activate enzymes by binding to their active sites, thereby affecting biochemical pathways.
Modulate Receptor Activity: The compound can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Alter Gene Expression: It may affect the expression of certain genes by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
N-[3-(acetylamino)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
N-[3-(acetylamino)phenyl]-5-oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide: Similar structure but with the trifluoromethyl group at a different position.
Uniqueness
N-[3-(acetylamino)phenyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is unique due to the presence of the trifluoromethyl group at the 3-position of the phenyl ring. This structural feature imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C20H18F3N3O3 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H18F3N3O3/c1-12(27)24-15-5-3-6-16(10-15)25-19(29)13-8-18(28)26(11-13)17-7-2-4-14(9-17)20(21,22)23/h2-7,9-10,13H,8,11H2,1H3,(H,24,27)(H,25,29) |
InChI Key |
HHSUNUMRYFFKFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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